![molecular formula C20H15BrN4O B2585217 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 847388-40-3](/img/structure/B2585217.png)
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Description
The compound “3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” belongs to a class of compounds known as imidazo[1,2-a]pyridines . These compounds have been shown to possess a broad range of biological activity . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray structural analysis . This technique can provide detailed information about the arrangement of atoms within the molecule.Scientific Research Applications
Synthesis and Characterization
Compounds similar to 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide are synthesized through various chemical reactions, including Mannich reaction and high-temperature glycosylation, and characterized by spectral and analytical techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis. These processes allow for the creation of novel derivatives with potential biological activities (Sethi et al., 2016; Achugatla et al., 2017).
Antimicrobial Activity
These compounds exhibit antimicrobial activity against a variety of bacterial and fungal strains. Specific derivatives have been identified as effective against organisms such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. In vitro studies suggest these compounds could serve as leads for the development of new antimicrobial agents (Sethi et al., 2016; El‐Wahab et al., 2015).
Antitumor and Antiproliferative Activities
Studies on related pyrimidine and benzimidazole derivatives have shown significant antitumor and antiproliferative activities against various cancer cell lines, including breast and colon cancer cells. The synthesis of these compounds provides valuable insight into their potential therapeutic applications in cancer treatment (Rahmouni et al., 2016; Nowicka et al., 2014).
Antiviral Activity
The research also extends to the antiviral potential of these compounds. Derivatives have been tested in vitro against various viruses, showing significant activity. This opens up possibilities for their use in developing new antiviral drugs (Petrie et al., 1985).
properties
IUPAC Name |
3-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDXRXPXXNXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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